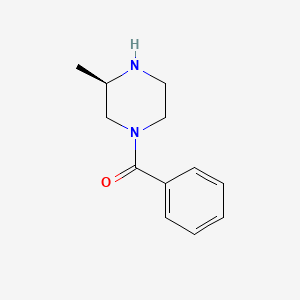

(R)-1-Benzoyl-3-methylpiperazine

描述

Structure

3D Structure

属性

IUPAC Name |

[(3R)-3-methylpiperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXBBYDLRSJZTE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428836 | |

| Record name | (R)-1-Benzoyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357263-39-9 | |

| Record name | (R)-1-Benzoyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 Benzoyl 3 Methylpiperazine and Its Chiral Precursors

Stereoselective Preparation of Chiral Methylpiperazine Intermediates

The cornerstone for the synthesis of (R)-1-Benzoyl-3-methylpiperazine is the efficient and stereocontrolled preparation of its core intermediate, (R)-3-methylpiperazine. The introduction and maintenance of the chiral center at the C3 position is a critical challenge that has been addressed through various sophisticated synthetic strategies.

Enantioselective Synthesis of (R)-3-Methylpiperazine

The enantioselective synthesis of (R)-3-methylpiperazine can be achieved through several routes, often involving the creation of a chiral piperazin-2-one (B30754) intermediate which is subsequently reduced. One effective method utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction.

A well-documented approach involves the use of (R)-(-)-phenylglycinol as a chiral auxiliary. nih.gov The synthesis begins with the condensation of (R)-(-)-phenylglycinol with N-Boc glycine, followed by reduction and protection to form a silyl (B83357) ether. This intermediate then undergoes condensation with bromoacetic acid and subsequent cyclization to yield a diastereomerically pure 2-oxopiperazine. Diastereoselective methylation at the C3 position furnishes the desired methylated 2-oxopiperazine with high diastereomeric excess. nih.gov The final steps involve the reduction of the amide carbonyl and removal of the chiral auxiliary to afford the target (R)-3-methylpiperazine.

Another powerful technique is the asymmetric lithiation-trapping of N-Boc piperazines. acs.orgyork.ac.uk This method allows for the direct functionalization of the piperazine (B1678402) ring. Using a chiral ligand such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate in conjunction with sec-butyllithium, a proton at a carbon adjacent to a nitrogen can be removed enantioselectively. The resulting lithiated intermediate can then be trapped with an electrophile, in this case, a methylating agent, to install the methyl group at the C3 position with high enantioselectivity.

Table 1: Comparison of Enantioselective Synthesis Methods for Chiral Piperazines

| Method | Key Reagents/Steps | Advantages | Considerations |

|---|---|---|---|

| Chiral Auxiliary | (R)-(-)-phenylglycinol, N-Boc glycine, Diastereoselective methylation, Reduction | High diastereoselectivity, well-established | Multi-step process, requires removal of the auxiliary |

| Asymmetric Lithiation | s-BuLi, (-)-sparteine or surrogate, N-Boc piperazine, Methylating agent | Direct functionalization, high enantioselectivity | Requires cryogenic temperatures, sensitivity of organolithium reagents |

| Catalytic Asymmetric Alkylation | Palladium catalyst, Chiral PHOX ligand, N-protected piperazin-2-one | Catalytic use of chiral source, good yields and enantioselectivity | Requires synthesis of specialized substrates and ligands nih.govcaltech.edu |

Role of Protective Groups in Chiral Piperazine Synthesis (e.g., Boc-protected intermediates)

Protecting groups are indispensable tools in the synthesis of complex molecules like chiral piperazines, which possess two reactive secondary amine functionalities. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. nih.gov

In the context of synthesizing this compound, a Boc group can be used to temporarily block one of the nitrogen atoms of (R)-3-methylpiperazine. This strategy is crucial for achieving regioselective benzoylation. By protecting one nitrogen, typically the less sterically hindered N1, the benzoyl group can be directed exclusively to the unprotected N4 nitrogen. Subsequent deprotection of the Boc group yields the desired N-monobenzoylated product. nih.gov

The use of Boc-protected intermediates offers several advantages:

Prevention of undesired side reactions: It prevents di-acylation, where both nitrogen atoms are benzoylated.

Enhanced solubility: The Boc group can increase the solubility of intermediates in organic solvents, facilitating purification.

Directed reactivity: It allows for the selective functionalization of one nitrogen atom over the other.

The choice of protecting group is critical and depends on the subsequent reaction conditions. For piperazine synthesis, orthogonal protecting group strategies, where different protecting groups that can be removed under different conditions are used, provide a high degree of control over the synthetic sequence. nih.gov

Alternative Chiral Pool Approaches to (R)-Methylpiperazine Frameworks

The chiral pool refers to the collection of readily available and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org These molecules serve as excellent starting materials for the synthesis of complex chiral molecules, as they provide a pre-existing stereocenter.

(R)-Alanine is a suitable chiral pool starting material for the synthesis of the (R)-methylpiperazine framework. A potential synthetic route begins with the protection of the amino group of (R)-alanine. The protected amino acid is then coupled with a suitable two-carbon unit, such as N-benzylethanolamine, to form an amide. Subsequent reduction of the amide and the carboxylic acid functionalities, followed by a cyclization step, forges the piperazine ring. The final step involves the removal of any protecting groups to yield (R)-3-methylpiperazine. This approach leverages the inherent chirality of the starting amino acid to establish the stereocenter in the final product efficiently. baranlab.org

Regioselective Benzoylation of Chiral Methylpiperazines

Once the chiral intermediate (R)-3-methylpiperazine is obtained, the next critical step is the regioselective introduction of a single benzoyl group. Given the two secondary amine groups in piperazine, controlling the position and extent of acylation is paramount to avoid the formation of undesired isomers and di-substituted byproducts.

Optimized Reaction Conditions for Monobenzoylation

The direct monoacylation of piperazines can be challenging due to the propensity for bis-acylation. For an unsymmetrical piperazine like (R)-3-methylpiperazine, there is the additional challenge of regioselectivity between the more sterically hindered N1 nitrogen (adjacent to the methyl group) and the less hindered N4 nitrogen. To synthesize this compound, the benzoyl group must be introduced at the N1 position.

Research has shown that the regioselectivity of benzoylation can be controlled by carefully selecting the reaction conditions. One reported method for directing acylation to the more sterically encumbered nitrogen involves a two-step, one-pot procedure. First, the piperazine is treated with n-butyllithium to form a dilithio anion. A silyl group, such as from trimethylsilyl (B98337) chloride (TMSCl), is then introduced, which selectively protects the less hindered nitrogen. The subsequent addition of benzoyl chloride results in the acylation of the remaining, more hindered, lithiated nitrogen. A final workup removes the silyl group to yield the desired regioisomer.

Table 2: Optimized Conditions for Regioselective Monobenzoylation of an Unsymmetric Piperazine

| Target Nitrogen | Step 1 | Step 2 | Step 3 | Outcome | Reference |

|---|---|---|---|---|---|

| More Hindered (N1) | Treat with 2.2 eq. n-BuLi in THF | Add 1.1 eq. TMSCl | Add 1.0 eq. Benzoyl Chloride | Regiospecific benzoylation at the more hindered nitrogen | |

| Less Hindered (N4) | Treat with 2.2 eq. n-BuLi in THF | Add 1.0 eq. Benzoyl Chloride | - | Preferential benzoylation at the less hindered nitrogen |

Strategies for Mitigating Di-substituted Byproduct Formation

The formation of the di-substituted byproduct, (R)-1,4-dibenzoyl-2-methylpiperazine, is a significant issue in the benzoylation of (R)-3-methylpiperazine. Several strategies can be employed to minimize this side reaction.

Stoichiometric Control: One of the simplest approaches is to use a large excess of the piperazine derivative relative to the benzoylating agent (e.g., benzoyl chloride). This statistical control ensures that the benzoylating agent is more likely to react with an unreacted piperazine molecule rather than a monobenzoylated one. In the synthesis of the drug Venetoclax, an eight-fold excess of piperazine was used to minimize the formation of the double addition product. nih.gov

Slow Addition: The slow, dropwise addition of the benzoylating agent to a solution of the piperazine at a low temperature can help to control the reaction and favor mono-substitution. This technique maintains a low concentration of the acylating agent, reducing the probability of a second acylation event.

Use of a Removable Protecting Group: As discussed in section 2.1.2, a highly effective strategy involves protecting one of the nitrogen atoms before the benzoylation step. For instance, the less hindered N4 nitrogen of (R)-3-methylpiperazine can be protected with a Boc group. The benzoylation is then carried out on the unprotected N1 nitrogen. Finally, the Boc group is selectively removed under acidic conditions to yield the pure this compound, completely avoiding the formation of the di-substituted byproduct.

Kinetic Trapping of a Lithiated Intermediate: The method described for regioselective monobenzoylation, involving the formation of a dilithio anion followed by rapid reaction with benzoyl chloride, is inherently designed to produce the mono-aroylated derivative in high yield, thereby mitigating di-substitution.

By employing these advanced synthetic methodologies, this compound and its chiral precursors can be synthesized with a high degree of stereochemical and regiochemical control, providing a valuable building block for further chemical exploration.

Acylation Reactions with Benzoyl Chlorides

The introduction of a benzoyl group onto the piperazine nitrogen is a critical step in the synthesis of this compound. This transformation is typically achieved through an acylation reaction, a fundamental process in organic chemistry where an acyl group is added to a molecule. In the context of synthesizing the target compound, the reaction involves the nucleophilic attack of the secondary amine in (R)-3-methylpiperazine on the electrophilic carbonyl carbon of benzoyl chloride.

The regioselectivity of this reaction is a key challenge. Since (R)-3-methylpiperazine is an unsymmetrical diamine, the acylation can potentially occur at either the N1 or N4 nitrogen atom. The methyl group at the C3 position introduces steric hindrance, which can influence the site of acylation. Generally, the less sterically hindered nitrogen (N1) is more susceptible to acylation under standard conditions.

Detailed research into the regioselective monobenzoylation of unsymmetrical piperazines has provided valuable insights. For instance, studies on the benzoylation of 2,6-dimethylpiperazine (B42777) have demonstrated that careful control of reaction conditions can favor the formation of the desired mono-acylated product. These conditions often involve the use of a base to neutralize the hydrochloric acid byproduct and a suitable solvent to facilitate the reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| (R)-3-Methylpiperazine | Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to rt | High | Theoretical |

| 2,6-Dimethylpiperazine | Benzoyl Chloride | n-Butyllithium | Tetrahydrofuran (B95107) | rt | High |

The use of strong bases like n-butyllithium can deprotonate both nitrogen atoms, forming a dianion. Subsequent reaction with benzoyl chloride can then proceed with a degree of regioselectivity influenced by the steric environment around each nitrogen. Alternative methods may employ protecting groups to temporarily block one of the nitrogen atoms, thus directing the acylation to the desired position. However, this adds extra steps to the synthesis, increasing cost and complexity.

Industrial Scale Synthesis Considerations for this compound

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Process safety is paramount in an industrial setting. The use of flammable solvents like tetrahydrofuran and pyrophoric reagents such as n-butyllithium requires specialized equipment and handling procedures to mitigate risks. The exothermic nature of the acylation reaction also necessitates careful temperature control to prevent runaway reactions. Continuous flow reactors are increasingly being explored as a safer and more efficient alternative to traditional batch processing for such reactions.

Reaction optimization and efficiency are critical for maximizing yield and minimizing waste. This includes optimizing the stoichiometry of reactants, reaction time, and temperature. The choice of base is also a key factor; while strong bases like n-butyllithium can be effective, they are often expensive and hazardous on a large scale. Exploring alternative, less hazardous bases that can still provide high yields and regioselectivity is an important area of process development.

Purification of the final product on a large scale can be challenging. Chromatographic purification, which is common in the laboratory, is often not feasible for large quantities. Therefore, developing a process that yields a product of high purity directly from the reaction or through simple crystallization is highly desirable. This minimizes the need for costly and time-consuming purification steps.

Finally, waste management and environmental considerations are integral to modern industrial chemical synthesis. The development of "green" synthetic routes that minimize the use of hazardous solvents and reagents and reduce the generation of waste is a key goal. This can involve the use of catalytic methods, solvent-free reaction conditions, or the recycling of solvents and reagents.

Chemical Transformations and Derivatization Strategies Involving R 1 Benzoyl 3 Methylpiperazine

Utility as a Chiral Building Block in Complex Molecular Architectures

(R)-1-Benzoyl-3-methylpiperazine is a prime candidate for use as a chiral building block in the synthesis of complex molecules. Its inherent chirality, originating from the stereocenter at the C3 position, makes it an attractive starting material for asymmetric synthesis. The concept of utilizing readily available, enantiomerically pure compounds, often derived from natural sources, is a cornerstone of "chiral pool synthesis" koreascience.krunivie.ac.atresearchgate.net. This strategy leverages the existing stereochemistry of the starting material to introduce new chiral centers in a controlled manner, thus avoiding the need for asymmetric catalysts or chiral resolutions at later stages of a synthetic sequence.

The piperazine (B1678402) ring itself is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs . The introduction of a defined stereocenter, as seen in this compound, adds a layer of structural complexity that can be crucial for achieving specific biological activities. The synthesis of complex natural products and their analogs often relies on the strategic incorporation of such chiral fragments. While specific examples of the direct incorporation of this compound into complex natural products are not extensively documented, its structural motifs are present in various biologically active compounds. The combination of the rigid piperazine core and the defined stereochemistry at the methyl-substituted carbon provides a well-defined three-dimensional structure that can be used to control the conformation of larger molecules.

Functionalization at Unsubstituted Nitrogen Positions of the Piperazine Ring

The presence of a secondary amine in the piperazine ring of this compound provides a key site for further functionalization. This nitrogen atom can readily undergo a variety of chemical transformations, most notably N-alkylation and N-arylation reactions. These reactions are fundamental in diversifying the structure and properties of the parent molecule.

N-Alkylation: The nucleophilic secondary amine can be alkylated using a range of alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the formed acid nih.govresearchgate.net. The choice of base and solvent can be optimized to achieve high yields. This functionalization allows for the introduction of a wide variety of alkyl and substituted alkyl groups, which can modulate the steric and electronic properties of the molecule.

N-Arylation: The introduction of an aryl group at the unsubstituted nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation researchgate.netorganic-chemistry.orgmdpi.comresearchgate.net. These methods allow for the formation of a C-N bond between the piperazine nitrogen and an aryl halide or triflate. The resulting N-arylpiperazine derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkyl-(R)-1-benzoyl-3-methylpiperazine | Introduction of diverse alkyl chains to modify lipophilicity and steric bulk. nih.govresearchgate.net |

| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Ligand, Base, Solvent (e.g., Toluene, Dioxane) | N-Aryl-(R)-1-benzoyl-3-methylpiperazine | Access to a class of compounds with significant biological activity. researchgate.netorganic-chemistry.orgmdpi.comresearchgate.net |

Modifications to the Benzoyl Moiety and Chiral Methyl Group

Beyond the piperazine nitrogens, the benzoyl group and the chiral methyl group offer further opportunities for derivatization, enabling fine-tuning of the molecule's properties.

Modifications to the Benzoyl Moiety: The benzoyl group can be a handle for various chemical transformations. For instance, the aromatic ring of the benzoyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents at the ortho, meta, or para positions, depending on the directing effects of the carbonyl group and any existing substituents on the ring. Furthermore, the carbonyl group itself can be a site for modification. For example, reduction of the amide carbonyl is a potential route to the corresponding N-benzyl derivative. The modification of the benzoyl moiety is a common strategy in drug discovery to explore structure-activity relationships (SAR) nih.govbiomedres.us.

Functionalization of the Chiral Methyl Group: The methyl group at the C3 position, being adjacent to a nitrogen atom, presents a site for C-H functionalization nih.govacs.orgrsc.orgyoutube.comresearchgate.net. Modern synthetic methods, including transition-metal-catalyzed and radical-based approaches, have enabled the direct activation of such C(sp³)-H bonds. This allows for the introduction of various functional groups, such as halogens, hydroxyl groups, or even other carbon-based fragments, at this position. Such modifications can have a profound impact on the molecule's biological activity and metabolic stability.

| Modification Site | Potential Reaction | Reagents and Conditions | Potential Outcome |

| Benzoyl Aromatic Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃), Lewis Acid | Introduction of substituents (e.g., -Br, -NO₂) on the aromatic ring. |

| Benzoyl Carbonyl Group | Reduction | Reducing agent (e.g., LiAlH₄) | Conversion of the benzoyl group to a benzyl (B1604629) group. orgsyn.org |

| Chiral Methyl Group | C-H Functionalization | Metal catalyst or radical initiator, Functionalizing agent | Introduction of new functional groups at the methyl position. nih.govacs.orgrsc.orgyoutube.comresearchgate.net |

Stereocontrolled Coupling Reactions utilizing the this compound Core

The chiral nature of this compound makes it a valuable substrate for stereocontrolled coupling reactions. The pre-existing stereocenter at C3 can direct the stereochemical outcome of reactions at other positions on the piperazine ring, a concept known as diastereoselective synthesis.

For instance, reactions involving the formation of a new stereocenter at the C2 or C5 position of the piperazine ring can be influenced by the steric bulk of the C3-methyl group, leading to the preferential formation of one diastereomer over the other. This is particularly relevant in transition metal-catalyzed cross-coupling reactions where the chiral ligand environment around the metal center can be influenced by the chirality of the substrate itself. While specific examples of stereocontrolled coupling reactions utilizing this compound are not widely reported, the principles of stereospecific cross-coupling reactions of nitrogen-containing heterocycles are well-established and suggest the potential for such transformations youtube.com. The ability to control the stereochemistry of newly formed bonds is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals.

| Reaction Concept | Potential Application | Expected Outcome |

| Diastereoselective Alkylation | Alkylation of the piperazine ring at C2 or C5. | Preferential formation of one diastereomer due to the influence of the C3-methyl group. |

| Stereospecific Cross-Coupling | Palladium-catalyzed coupling at a functionalized position on the piperazine ring. | Retention or inversion of stereochemistry at the coupling site, controlled by the chiral core. youtube.com |

Pharmacological Relevance and Biological Activity of R 1 Benzoyl 3 Methylpiperazine Derivatives

Application as a Core Scaffold in HIV-1 Attachment Inhibitors

Derivatives of (R)-1-benzoyl-3-methylpiperazine have been instrumental in the creation of a class of antiretroviral drugs known as HIV-1 attachment inhibitors. A prime example of this application is the development of BMS-378806, a potent inhibitor of HIV-1 entry into host cells. nih.gov

Mechanism of Action: Interference with Viral Glycoprotein-Receptor Interactions (CD4-gp120)

The primary mechanism by which these compounds exert their antiviral effect is by disrupting the initial and essential interaction between the HIV-1 surface glycoprotein (B1211001) gp120 and the host cell's CD4 receptor. nih.govcapes.gov.bryoutube.com This binding is the first step in the viral entry process. BMS-378806 and its analogues bind to a hydrophobic pocket within the gp120 protein, inducing or stabilizing a conformation of the glycoprotein that is not conducive to binding with the CD4 receptor. youtube.comnih.gov By blocking this interaction, the virus is prevented from attaching to and entering the host T-cell, thereby inhibiting viral replication. nih.govyoutube.com Studies have shown that BMS-378806 specifically targets gp120 and does not bind to the CD4 receptor. nih.gov

Influence of Stereochemistry (R vs. S Configuration) on Antiviral Potency

The stereochemistry of the 3-methylpiperazine core is a critical determinant of antiviral activity. Research has consistently demonstrated that the (R)-enantiomer is significantly more potent than its (S)-counterpart. nih.gov This stereochemical preference is attributed to the specific three-dimensional fit within the binding pocket of the HIV-1 reverse transcriptase (RT). Molecular modeling studies have indicated that the (R)-isomers of related non-nucleoside reverse transcriptase inhibitors (NNRTIs) fit more effectively into the asymmetric NNRTI binding pocket of HIV-1 RT, leading to substantially lower inhibition constants (Ki values). nih.gov This highlights the importance of precise stereochemical control in the synthesis of these antiviral agents to ensure optimal therapeutic efficacy.

Structure-Activity Relationship (SAR) Studies of Azaindole-Piperazine Hybrid Analogues

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of HIV-1 attachment inhibitors based on the this compound scaffold. nih.govresearchgate.net These studies have explored modifications to various parts of the molecule, including the azaindole core, the piperazine (B1678402) ring, and the benzoyl group. nih.govresearchgate.net For instance, the initial indole-based lead compound was optimized to the 7-azaindole (B17877) derivative, BMS-378806, which exhibited improved pharmaceutical properties while maintaining high antiviral potency. acs.org Further SAR studies on the azaindole core revealed that substitutions at the 7-position could significantly modulate potency, with certain 5-membered ring heteroaryl groups leading to the most potent compounds. researchgate.net These systematic modifications have been crucial in the development of next-generation inhibitors with enhanced drug-like profiles.

Exploration in Neuropharmacology and CNS-Targeted Therapeutics

While the primary focus has been on antiviral applications, the piperazine-benzoyl scaffold is also being explored for its potential in neuropharmacology. The structural motifs present in these compounds are known to interact with various receptors and transporters in the central nervous system (CNS). Histamine (B1213489) H3 receptors (H3Rs), for example, are GPCRs that modulate the release of several key neurotransmitters in the brain, including acetylcholine (B1216132), dopamine, and serotonin. nih.gov The ability of piperazine derivatives to cross the blood-brain barrier and interact with such targets makes them attractive candidates for the development of CNS-targeted therapeutics.

Broader Therapeutic Potential of Derived Piperazine-Benzoyl Scaffolds

The versatility of the piperazine-benzoyl scaffold extends beyond its antiviral and potential neurological applications. The inherent chemical features of this structural class allow for its adaptation to target a range of biological receptors.

Antihistaminic Activity and Receptor Affinities

Derivatives of piperazine have a well-established history as antihistaminic agents. Structural modifications of piperazine-containing compounds have led to the discovery of potent H1-antagonists. nih.gov More recent research has investigated the dual-targeting potential of piperazine and piperidine (B6355638) derivatives for both histamine H3 and sigma-1 receptors. nih.gov Studies have shown that while the piperidine moiety is often key for high affinity at the sigma-1 receptor, piperazine derivatives can still exhibit significant affinity for the H3 receptor. nih.gov For example, a comparison between a piperazine-containing compound and its piperidine analogue showed a significant difference in sigma-1 receptor affinity while maintaining affinity for the H3 receptor. nih.gov This highlights the potential to fine-tune the selectivity of these scaffolds to achieve desired pharmacological profiles for various therapeutic applications.

Anthelmintic Efficacy of Benzoylated Piperazine Analogs

Helminth infections remain a major health concern, particularly in developing nations, and the rise of drug resistance necessitates the development of new anthelmintic agents. nih.gov Piperazine and its derivatives have long been recognized for their anthelmintic properties. researchgate.net Recent research has explored novel benzoylated and other piperazine analogs to identify more potent compounds.

Studies on benzimidazole (B57391) derivatives incorporating a piperazine fragment have shown promising results against parasitic worms. mdpi.comnih.gov In one study, the anthelmintic activity of these hybrids was evaluated against Trichinella spiralis muscle larvae. The lethal effect of the compounds was found to be dependent on both dose and time. mdpi.com Notably, a 4-chlorophenyl-substituted benzimidazole-piperazine derivative demonstrated superior activity compared to its 4-methylphenyl counterpart. nih.gov

Another area of investigation involves aminobenzylated Mannich bases that feature an N-methyl piperazine moiety. nih.gov These compounds have been screened for their anthelmintic effects using the Indian earthworm Pheritima posthuma, a common model for testing anthelmintics due to its physiological resemblance to intestinal roundworms. nih.gov The effectiveness of these compounds was measured by the time taken to cause paralysis and death of the worms. nih.gov

Investigations into Anticancer and Antimicrobial Properties

The versatility of the piperazine scaffold has prompted extensive research into its potential as a source of new anticancer and antimicrobial agents. nih.govapjhs.com

Anticancer Activity

Piperazine derivatives have been identified as promising candidates for cancer therapy, with mechanisms often involving the inhibition of critical cellular pathways. nih.gov The incorporation of piperazine fragments into other known pharmacologically active structures, such as benzimidazole and vindoline, has yielded compounds with significant antiproliferative effects. mdpi.commdpi.com

Benzimidazole-piperazine hybrids have been shown to exhibit noteworthy antiproliferative effects against various cancer cell lines, including human lung cancer (A549). mdpi.com Some of these compounds demonstrated lower IC₅₀ values than the control drug, albendazole, in breast cancer (MDA-MB-231) and glioblastoma (U87 MG) cell lines. mdpi.com Similarly, novel vindoline-piperazine conjugates were investigated for their in vitro antiproliferative activity across 60 human tumor cell lines, with several derivatives showing low micromolar growth inhibition (GI₅₀) values. mdpi.com Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against a breast cancer cell line, while another with 1-bis(4-fluorophenyl)methyl piperazine was potent against a non-small cell lung cancer cell line. mdpi.com

Further studies have explored benzofuran (B130515) derivatives with piperazinylmethyl substituents as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Several of these compounds showed potent CDK2 inhibitory activity and promising antiproliferative effects against pancreatic (Panc-1), breast (MCF-7), and lung (A549) cancer cells. nih.gov

Antimicrobial Properties

The emergence of multi-drug resistant microorganisms presents a critical global health challenge, driving the search for new antimicrobial agents. researchgate.net Piperazine derivatives have been extensively synthesized and evaluated for their activity against a wide range of bacterial and fungal pathogens. researchgate.netapjhs.com

A study on novel Mannich bases containing a piperazine moiety revealed significant activity against Gram-positive bacteria, particularly Staphylococcus and Bacillus species. nih.gov All tested compounds in this study also showed high fungistatic activity against Candida species, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.49 µg/mL against C. parapsilosis. nih.gov Another series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, especially against Gram-negative strains like E. coli. mdpi.com

Role in Ligand and Catalyst Design for Asymmetric Synthetic Reactions

Beyond its pharmacological applications, the chiral nature of this compound and related structures makes them valuable in the field of asymmetric synthesis. The introduction of a methyl group onto the piperazine ring creates a chiral center, allowing for the generation and separation of stereoisomers. nih.gov This property is crucial for designing ligands that can selectively interact with biological targets or for use as chiral auxiliaries and catalysts in chemical reactions.

One notable application is in the synthesis of ligands to probe the stereochemical requirements of receptors. For instance, chiral methyl-substituted piperazines have been used to study the selectivity of compounds for α9 and α7 nicotinic acetylcholine receptors (nAChRs). nih.gov In this context, pure enantiomers of chiral alkylpiperazines, such as the (R)- or (S)-isomer, serve as key building blocks. nih.gov

These chiral piperazines can be employed in sophisticated synthetic procedures like the Buchwald-Hartwig C–N cross-coupling reaction. This reaction is used for the N-arylation of the chiral piperazine, leading to the formation of specific stereoisomers of N-aryl benzamides. nih.gov The ability to synthesize stereochemically pure compounds is essential for evaluating how chirality influences biological activity, providing insights into the structure-activity relationships of receptor-ligand interactions. nih.gov

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the detailed structural confirmation of (R)-1-Benzoyl-3-methylpiperazine. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide comprehensive information about the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers precise insight into the chemical environment of each atom. In the case of benzoylpiperazine derivatives, both ¹H and ¹³C NMR are utilized. The spectra for these compounds can be complex due to the presence of conformers arising from the partial double bond character of the amide C-N bond, which can lead to the observation of broad signals at room temperature. nih.gov Temperature-dependent NMR studies are often conducted to analyze this dynamic behavior. nih.govrsc.org

While specific spectral data for the (R)-isomer is not detailed in the provided results, typical values for closely related benzoylpiperazine structures can be inferred. For instance, the aromatic protons of the benzoyl group typically appear in the range of 7.2-7.6 ppm, while the piperazine (B1678402) ring protons exhibit a series of complex, often broad, multiplets at higher field strengths. nih.govrsc.org

Interactive Table 1: Representative ¹H and ¹³C NMR Data for Benzoylpiperazine Analogs

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment Notes |

|---|---|---|

| ¹H | ~7.40 | Aromatic Protons (Benzoyl) |

| ¹H | ~2.80 - 3.80 | Piperazine Ring Protons (often broad signals) |

| ¹H | ~1.10 - 1.30 | Methyl Protons (on Piperazine) |

| ¹³C | ~170.0 | Carbonyl Carbon (C=O) |

| ¹³C | ~126.0 - 135.0 | Aromatic Carbons |

| ¹³C | ~40.0 - 55.0 | Piperazine Ring Carbons |

| ¹³C | ~15.0 - 20.0 | Methyl Carbon |

Note: The exact chemical shifts for this compound can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. For 1-benzoylpiperazine, the mass spectrum typically shows a prominent molecular ion peak. A characteristic fragment ion is observed at a mass-to-charge ratio (m/z) of 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. Another significant fragment at m/z 122 can also be unique to benzoylpiperazine structures, helping to distinguish them from isobaric isomers like methylbenzylpiperazines. nih.gov High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which further confirms the elemental composition of the molecule. ingentaconnect.com

Chromatographic Methods for Enantiomeric Purity and Impurity Profiling (e.g., Chiral HPLC)

Assessing the enantiomeric purity is critical for a chiral compound like this compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.

The principle of chiral HPLC is to use a stationary phase that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, separation. A variety of CSPs are available, including those based on polysaccharides (like derivatized cellulose (B213188) or amylose), macrocyclic glycopeptides, and Pirkle-type phases. researchgate.net

For piperazine derivatives, methods often involve derivatization to enhance detectability and improve separation. google.com For example, a patent describes a method where 3-aminopiperidine is derivatized with benzoyl chloride, and the resulting benzoyl-3-aminopiperidine is analyzed on a chiral column. google.com The selection of the mobile phase—which can be a normal-phase, reversed-phase, or polar organic solvent system—is optimized along with the column to achieve baseline separation of the (R) and (S) enantiomers. researchgate.netnih.gov This allows for the precise quantification of the enantiomeric excess (e.e.), a key quality attribute.

Interactive Table 2: Example Chiral HPLC Conditions for Piperazine Derivatives

| Parameter | Typical Condition | Reference/Notes |

|---|---|---|

| Chiral Stationary Phase (CSP) | Crownpak CR(+), Chiral-AGP, or polysaccharide-based columns | Selection is crucial for effective separation. google.comnih.gov |

| Mobile Phase | Aqueous buffer (e.g., phosphate, perchloric acid) with an organic modifier (e.g., acetonitrile, methanol, isopropanol) | Composition is optimized to control retention and resolution. google.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted for optimal efficiency. |

| Detection | UV at a wavelength where the benzoyl chromophore absorbs (e.g., 226-254 nm) | Provides high sensitivity for the analyte. google.comnih.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Can influence separation efficiency. google.com |

Future Perspectives and Emerging Research Avenues

Computational Chemistry and Molecular Modeling Studies of (R)-1-Benzoyl-3-methylpiperazine Derivatives

Computational chemistry and molecular modeling are indispensable tools for predicting the behavior of novel molecules and guiding synthetic efforts. For derivatives of this compound, these in silico techniques can unlock a deeper understanding of their structure-activity relationships (SAR).

Molecular docking studies are a primary avenue of investigation. For instance, in the exploration of thiazole-substituted benzoylpiperazine derivatives as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, molecular modeling was crucial. nih.gov These studies revealed key interactions between the synthesized compounds and amino acid residues at the active site of the AChE enzyme, such as Trp286, Arg296, and Tyr341. nih.gov Similarly, docking simulations could be employed to predict the binding affinity of novel this compound derivatives to various biological targets, thereby prioritizing the most promising candidates for synthesis and in vitro testing.

Furthermore, computational methods can be used to predict the pharmacokinetic and pharmacodynamic properties of new derivatives. By modeling factors such as absorption, distribution, metabolism, and excretion (ADME), researchers can pre-emptively identify potential liabilities in drug candidates. This approach was successfully used in the development of pyridine (B92270) variants of a benzoyl-phenoxy-acetamide scaffold, where computational tools helped to optimize for brain penetration and water solubility. nih.gov

The table below illustrates a hypothetical computational screening of this compound derivatives against a panel of kinases, a common target class for piperazine-containing compounds.

| Derivative | Predicted Kinase Target | Docking Score (kcal/mol) | Predicted ADME Profile |

| (R)-1-(4-chlorobenzoyl)-3-methylpiperazine | EGFR | -9.2 | Favorable |

| (R)-1-(3,4-dimethoxybenzoyl)-3-methylpiperazine | VEGFR2 | -8.7 | Moderate |

| (R)-1-(4-nitrobenzoyl)-3-methylpiperazine | Abl | -9.5 | Potential for metabolic instability |

| (R)-1-(4-aminobenzoyl)-3-methylpiperazine | SRC | -8.9 | Favorable |

This table is for illustrative purposes only and does not represent actual experimental data.

Rational Design of Next-Generation Therapeutics Based on the this compound Core

The piperazine (B1678402) ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to influence physicochemical properties and its synthetic tractability. nih.gov The this compound core, with its defined stereochemistry and dual sites for modification (the benzoyl ring and the piperazine nitrogen), offers a versatile scaffold for the rational design of new therapeutics.

The design of novel compounds can be guided by existing knowledge of related structures. For example, the discovery of potent HIV-1 attachment inhibitors with a 4-benzoyl-2-(R)-methylpiperazine moiety highlights the potential of this scaffold in antiviral drug development. These compounds function by interfering with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor.

Research into other benzoylpiperazine derivatives has also revealed potential for the development of anticancer agents and treatments for neurodegenerative diseases. nih.govnih.gov The key to successful rational design lies in the strategic modification of the this compound core to optimize interactions with a specific biological target while maintaining favorable drug-like properties. This can involve the introduction of various substituents on the benzoyl ring or the derivatization of the second nitrogen atom of the piperazine ring.

The following table presents a hypothetical design strategy for novel therapeutics based on the this compound scaffold.

| Therapeutic Area | Design Rationale | Example Modification |

| Oncology | Introduction of hydrogen bond donors/acceptors to target kinase hinge regions. | Substitution with an aminopyrimidine group on the benzoyl ring. |

| Virology (HIV) | Mimicking the binding interactions of known gp120 inhibitors. | Addition of a pyrrolopyridine moiety to the benzoyl group. |

| Neurology | Modulation of receptor affinity through substitution patterns on the benzoyl ring. | Introduction of fluorine or methoxy (B1213986) groups to the benzoyl ring. |

This table is for illustrative purposes only and does not represent actual experimental data.

Potential Applications as Intermediate Compounds in Material Science and Agrochemical Development

While the primary focus of research on piperazine derivatives has been in medicinal chemistry, their structural features suggest potential applications as intermediates in material science and agrochemical development. The robust nature of the piperazine ring and the reactivity of its nitrogen atoms make it a useful building block in organic synthesis.

In material science, bifunctional molecules like this compound could serve as monomers or cross-linking agents in the synthesis of novel polymers. The benzoyl group could be functionalized to introduce polymerizable moieties, while the second piperazine nitrogen allows for the creation of branched or network structures. Such materials could have applications in areas like specialty coatings, adhesives, or advanced composites. However, it is important to note that there is currently no specific published research exploring the use of this compound in these areas.

In the field of agrochemicals, many bioactive compounds contain heterocyclic scaffolds. The piperazine moiety is present in some fungicides and herbicides. While direct evidence is lacking for this compound, its potential as a synthetic intermediate for more complex agrochemical structures cannot be ruled out. The synthesis of various piperazine derivatives is well-documented, and these methodologies could be adapted for the large-scale production of this compound if a commercially viable application were to be discovered. nih.govorgsyn.org

The potential utility of this compound as a chemical intermediate is summarized in the table below.

| Field | Potential Role | Key Structural Features |

| Material Science | Monomer, Cross-linking agent | Bifunctional nature, Modifiable benzoyl group |

| Agrochemicals | Synthetic Intermediate | Heterocyclic core, Potential for derivatization |

This table represents hypothetical applications based on chemical principles, as direct research in these fields is not yet available.

常见问题

Q. What synthetic strategies are effective for preparing (R)-1-benzoyl-3-methylpiperazine with high enantiomeric purity?

The synthesis of enantiomerically pure piperazine derivatives often employs asymmetric catalysis or chiral auxiliaries. For example, iridium-catalyzed amination (e.g., allylic substitution) under optimized conditions (50°C, DMF) has been used to achieve high regio- and enantioselectivity (ee >94%) in related benzyl piperazine compounds . Key steps include:

Q. How can the structure and purity of this compound be validated experimentally?

Standard analytical workflows include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .

- HRMS : To verify molecular weight and fragmentation patterns .

- FTIR : For functional group identification (e.g., carbonyl stretches from the benzoyl group) .

- Chiral chromatography (SFC) : To quantify enantiomeric purity .

Q. What solvents and reaction conditions are optimal for coupling reactions involving piperazine cores?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitution or amination reactions. For example, allylic amination in DMF at 50°C achieves high yields (57–64%) in related piperazine syntheses . Temperature control and catalyst loading (e.g., Ir or Pd catalysts) are critical for minimizing side reactions.

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for functionalizing this compound?

Density functional theory (DFT) and molecular docking studies can model steric and electronic effects of substituents. For example:

- Transition state analysis : Predicts regioselectivity in amination or substitution reactions.

- Docking simulations : Assess interactions with biological targets (e.g., enzymes) for drug design . Tools like PISTACHIO and REAXYS databases enable high-accuracy route prediction .

Q. What strategies resolve data contradictions in stereochemical assignments of piperazine derivatives?

Conflicting NMR or crystallography data can arise from dynamic stereochemistry or solvent effects. Mitigation strategies include:

- Variable-temperature NMR : To detect conformational exchange .

- X-ray crystallography : Definitive assignment of absolute configuration.

- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., (S)-configured derivatives) .

Q. How can enantioselective synthesis be scaled while maintaining stereochemical fidelity?

Continuous flow reactors and automated systems allow precise control of temperature, pressure, and catalyst exposure, minimizing racemization. For example, iridium-catalyzed reactions in flow systems have been scaled for industrial piperazine production . Key parameters:

- Catalyst immobilization to enhance recyclability.

- In-line SFC monitoring for real-time ee adjustment.

Q. What mechanistic insights explain the reactivity of the benzoyl group in this compound?

The electron-withdrawing benzoyl group enhances electrophilicity at the piperazine nitrogen, facilitating nucleophilic attacks (e.g., alkylation, acylation). Mechanistic studies using kinetic isotope effects (KIE) or Hammett plots can quantify electronic contributions .

Methodological Notes

- Avoiding common pitfalls : Ensure anhydrous conditions for moisture-sensitive reactions (e.g., Grignard additions to piperazine).

- Purification challenges : Use gradient elution in chromatography to separate diastereomers or regioisomers .

- Data reproducibility : Report detailed reaction conditions (e.g., solvent purity, catalyst lot) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。